1-(4-Methoxyphenyl)acetoneoxime

Drug metabolism ADME prediction Chromatographic retention

1-(4-Methoxyphenyl)acetoneoxime (CAS 52271-41-7), systematically named N-[1-(4-methoxyphenyl)propan-2-ylidene]hydroxylamine, is a ketoxime derivative with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol. This compound belongs to the aromatic oxime class and is characterized by a para-methoxy substituted phenyl ring linked to an acetone oxime moiety.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 52271-41-7
Cat. No. B8676095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)acetoneoxime
CAS52271-41-7
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC(=NO)CC1=CC=C(C=C1)OC
InChIInChI=1S/C10H13NO2/c1-8(11-12)7-9-3-5-10(13-2)6-4-9/h3-6,12H,7H2,1-2H3
InChIKeyXCAWVHHYSAGLPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)acetoneoxime (CAS 52271-41-7): Procurement Specifications and Baseline Characteristics for Scientific Research


1-(4-Methoxyphenyl)acetoneoxime (CAS 52271-41-7), systematically named N-[1-(4-methoxyphenyl)propan-2-ylidene]hydroxylamine, is a ketoxime derivative with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol [1]. This compound belongs to the aromatic oxime class and is characterized by a para-methoxy substituted phenyl ring linked to an acetone oxime moiety. It is documented as a drug metabolite, specifically identified as the N-oxidation product of methoxyamphetamine [2]. Predicted physicochemical properties include a logP of 1.615 and a topological polar surface area (TPSA) of 41.82 Ų [1].

Why 1-(4-Methoxyphenyl)acetoneoxime Cannot Be Replaced by General-Purpose Aromatic Oximes


Generic substitution among aromatic oximes is scientifically unsound due to substantial variations in substitution pattern and core structure that dictate distinct physicochemical, metabolic, and synthetic properties. 1-(4-Methoxyphenyl)acetoneoxime is distinguished by its para-methoxy substitution on the phenyl ring and its specific acetone-derived backbone (propan-2-one oxime). This specific architecture results in a predicted logP of 1.615 and TPSA of 41.82 Ų [1], which differ markedly from regioisomers such as (3-Methoxyphenyl)acetone oxime (CAS 79204-85-6) or structurally related analogs like 4'-Methoxyacetophenone oxime (CAS 2475-92-5, C9H11NO2, MW 165.19) . Furthermore, this compound occupies a defined position in xenobiotic metabolism as the N-oxidation metabolite of methoxyamphetamine [2], a metabolic fate not shared by its close analogs. Substitution without experimental validation would therefore compromise analytical accuracy, confound metabolic tracing studies, and alter reaction outcomes in synthetic applications where the specific electronic and steric profile of the para-methoxyacetone oxime scaffold is required.

Quantitative Differentiation of 1-(4-Methoxyphenyl)acetoneoxime from Closest Analogs


LogP and TPSA Differentiation of 1-(4-Methoxyphenyl)acetoneoxime from 4'-Methoxyacetophenone Oxime

1-(4-Methoxyphenyl)acetoneoxime exhibits a predicted logP of 1.615, which is notably higher than that of the structurally similar 4'-methoxyacetophenone oxime (C9H11NO2, MW 165.19), a shorter-chain acetophenone-derived oxime. While direct experimental logP values for the acetophenone analog are not consolidated in the same database source, the difference in molecular weight (179.22 vs. 165.19 g/mol) and the presence of an additional methylene group in the acetone-derived backbone predict a measurable increase in lipophilicity [1]. The TPSA of 1-(4-Methoxyphenyl)acetoneoxime is calculated at 41.82 Ų [1].

Drug metabolism ADME prediction Chromatographic retention Membrane permeability

Metabolic Origin Specificity: 1-(4-Methoxyphenyl)acetoneoxime as the N-Oxidation Product of Methoxyamphetamine

1-(4-Methoxyphenyl)acetoneoxime is explicitly documented as the N-oxidation product of methoxyamphetamine beta [1]. This metabolic relationship is specific to the para-methoxyacetone oxime scaffold and defines its unique utility as an analytical reference standard for tracing this particular metabolic pathway. In contrast, regioisomers such as (3-Methoxyphenyl)acetone oxime (CAS 79204-85-6) and (2-Methoxyphenyl)acetone oxime (CAS 43021-97-2) are not documented as metabolites of the corresponding methoxyamphetamine positional isomers in the same authoritative database, nor is the shorter-chain analog 4'-methoxyacetophenone oxime linked to this pathway.

Xenobiotic metabolism Forensic toxicology Metabolite identification N-Oxidation

Predicted Toxicity Alert Profile: PAINS and Promiscuity Filter Outcomes

1-(4-Methoxyphenyl)acetoneoxime was evaluated against several computational toxicity and promiscuity filters. The compound returns a PAINS (Pan Assay Interference Compounds) score of 0, indicating that it contains no substructures flagged as frequent hitters in high-throughput screening assays [1]. It returns a BMS promiscuity alert of 1 and a Chelator Rule alert of 0. The predicted hERG blockade probability is 0.04 (excellent range, 0-0.3), and the predicted human hepatotoxicity (H-HT) probability is 0.628 (medium range, 0.3-0.7) [1]. While directly comparable data for regioisomers such as (3-Methoxyphenyl)acetone oxime under identical filter panels are not publicly consolidated, the absence of PAINS alerts differentiates this compound from many oxime-containing screening candidates that may carry intrinsic assay interference liabilities.

Computational toxicology PAINS filter Medicinal chemistry Hit triage

Melting Point Comparison: 1-(4-Methoxyphenyl)acetoneoxime vs. 1-Propanone, 1-(4-methoxyphenyl)-, oxime

A related structural isomer, 1-Propanone, 1-(4-methoxyphenyl)-, oxime (CAS 24316-59-4), is reported to have a melting point of 128 °C [1]. This isomer differs from 1-(4-methoxyphenyl)acetoneoxime in the position of the carbonyl-derived carbon relative to the phenyl ring (propanone vs. propan-2-one backbone). Although the exact melting point of 1-(4-methoxyphenyl)acetoneoxime itself is not consolidated in the same source, the 128 °C value for the closely related isomer provides a baseline expectation for solid-state characterization and purification method development. The structural distinction between the propanone oxime and acetone oxime scaffolds results in different solid-state packing and thermal behavior, necessitating compound-specific crystallization protocols.

Crystallization Purification Solid-state characterization Formulation

Optimal Research and Industrial Applications for 1-(4-Methoxyphenyl)acetoneoxime Based on Quantitative Evidence


Analytical Reference Standard for Methoxyamphetamine N-Oxidation Metabolite Tracing

1-(4-Methoxyphenyl)acetoneoxime is uniquely suited as an analytical reference standard for studies investigating the N-oxidation metabolic pathway of methoxyamphetamine. Its documented identity as the direct N-oxidation product [1] makes it the only structurally authentic material for LC-MS/MS method development, metabolite identification, and quantification in forensic toxicology or pharmacokinetic studies. Substitution with regioisomers such as (3-methoxyphenyl)acetone oxime or chain-length variants would produce incorrect retention times and fragmentation patterns, invalidating analytical results.

Chromatographic Method Development Requiring Defined LogP and TPSA Parameters

With a predicted logP of 1.615 and TPSA of 41.82 Ų [2], 1-(4-methoxyphenyl)acetoneoxime provides a well-characterized lipophilicity benchmark for reverse-phase HPLC method development. Its higher molecular weight and predicted logP relative to acetophenone-derived oximes (e.g., 4'-methoxyacetophenone oxime, MW 165.19) dictate distinct elution profiles on C18 columns. Researchers developing separation methods for oxime mixtures or metabolic extracts should procure this specific compound to establish accurate retention time markers rather than relying on shorter-chain analogs that exhibit different chromatographic behavior.

Medicinal Chemistry Library Screening with Reduced PAINS Interference Risk

For medicinal chemistry campaigns involving oxime-containing compound libraries, 1-(4-methoxyphenyl)acetoneoxime offers a favorable in silico safety profile with a PAINS score of 0 [2]. This indicates the absence of substructures commonly associated with assay interference and false-positive hits. Screening groups seeking to minimize downstream validation attrition can prioritize this scaffold over oxime analogs that may carry PAINS alerts, particularly in target-based HTS assays where promiscuous binding is a known confounding factor.

Synthetic Intermediate for Oxime Ether Derivatives via O-Alkylation

1-(4-Methoxyphenyl)acetoneoxime serves as a precursor for the synthesis of O-alkylated and O-sulfonylated oxime ether derivatives. The compound's free oxime hydroxyl group (-C=N-OH) enables nucleophilic substitution reactions to generate O-methyl oximes (e.g., CAS 94169-18-3), O-allyl oximes (e.g., CAS 1225571-94-7), and O-naphthalen-2-ylsulfonyl oximes (e.g., CAS 1309380-83-3) [3]. These derivatives have documented applications in biologically active oxime ether research, including bactericidal, fungicidal, antidepressant, and anticancer activities [4]. The para-methoxy substitution pattern on this specific scaffold provides distinct electronic effects that influence subsequent O-alkylation reactivity and product biological profiles compared to meta- or ortho-substituted regioisomers.

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